Elenestinib

Description

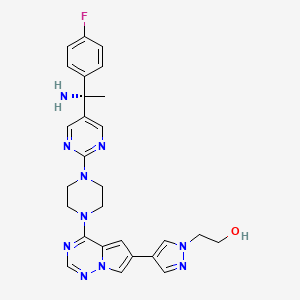

This compound is an orally bioavailable protein tyrosine kinase inhibitor of the mutated form of the tumor-associated antigen (TAA) mast/stem cell factor receptor c-Kit (SCFR), D816V, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the specific c-Kit mutant D816V. This may result in an inhibition of cell proliferation in mast cells that overexpress this c-Kit mutation. D816V, a mutation in which the amino acid asparagine aspartic acid at position 816 in the mast/stem cell growth factor receptor Kit protein is replaced by valine, may drive mastocytosis and other mast cell disorders.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

CAS No. |

2505078-08-8 |

|---|---|

Molecular Formula |

C27H29FN10O |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1 |

InChI Key |

IPMARPMXSFFZFG-MHZLTWQESA-N |

Isomeric SMILES |

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |

Origin of Product |

United States |

Foundational & Exploratory

Elenestinib's Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Elenestinib (BLU-263), a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI).[1] this compound is under investigation for the treatment of indolent systemic mastocytosis (ISM) and other mast cell disorders.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of this compound's preclinical and clinical data, experimental methodologies, and its effects on cellular signaling pathways.

Core Mechanism of Action: Potent and Selective Inhibition of KIT D816V

This compound is a potent and highly selective inhibitor of the KIT D816V mutation, the primary driver of disease in approximately 95% of patients with systemic mastocytosis (SM).[3][4] The KIT D816V mutation is a gain-of-function mutation in the KIT receptor tyrosine kinase, leading to constitutive activation of the receptor and uncontrolled proliferation and survival of mast cells.[5] this compound binds to the ATP-binding pocket of the KIT D816V kinase, stabilizing it in an inactive conformation and thereby blocking its downstream signaling.[6]

A key feature of this compound is its high selectivity for the mutated KIT D816V protein over the wild-type (WT) KIT protein.[7] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. Furthermore, this compound has been designed to have minimal penetration of the blood-brain barrier, which may reduce the risk of central nervous system (CNS) side effects that have been observed with other TKIs.[4][8]

Quantitative Analysis of this compound's Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against various kinases.

| Target | IC50 (nM) | Assay Type | Reference |

| KIT D816V | 6 | Tyrosine kinase assay | [9] |

| KIT D816V phosphorylation | 3.1 | Cellular assay | [7] |

| WT KIT proliferation | 95.9 | Cellular assay | [7] |

| WT KIT phosphorylation | 82.6 | Cellular assay | [7] |

Table 1: In Vitro Potency of this compound against KIT D816V

| Kinase | IC50 (nM) |

| PDGFRα | 21 |

| PDGFRβ | 6 |

| CSF1R | 161 |

| FLT3 | 345 |

| KDR | >1000 |

Table 2: Selectivity Profile of this compound against Closely Related Kinases [9]

Downstream Signaling Pathways Modulated by this compound

The constitutive activation of KIT D816V leads to the dysregulation of several downstream signaling pathways that are critical for mast cell proliferation, survival, and activation. This compound, by inhibiting KIT D816V, effectively blocks these aberrant signaling cascades.

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5, which are crucial for mast cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assays

Biochemical assays are utilized to determine the direct inhibitory activity of a compound against a purified kinase. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay .[10]

Protocol Outline:

-

Reagents: Purified recombinant kinase (e.g., KIT D816V), biotinylated substrate peptide, ATP, europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.

-

Procedure:

-

The kinase reaction is performed in a microplate by incubating the kinase, substrate, and ATP in a suitable buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is stopped, and the detection reagents (antibody and streptavidin-XL665) are added.

-

After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays for KIT D816V Inhibition

Cellular assays are essential to assess the effect of a compound on the target within a biological context.

Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®):

-

Cell Lines: Human mast cell lines endogenously expressing the KIT D816V mutation (e.g., HMC-1.2).

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with a range of this compound concentrations.

-

After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: IC50 values are determined by analyzing the dose-dependent decrease in cell viability.

KIT D816V Phosphorylation Assay (e.g., by Western Blot or ELISA):

-

Cell Lines: As above.

-

Procedure:

-

Cells are treated with this compound for a short period (e.g., 1-2 hours).

-

Cell lysates are prepared, and protein concentration is determined.

-

For Western Blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated KIT and total KIT.

-

For ELISA, lysates are added to a plate pre-coated with a capture antibody for KIT, and a detection antibody for phosphorylated KIT is used.

-

-

Data Analysis: The inhibition of KIT D816V autophosphorylation is quantified by measuring the reduction in the phosphorylated KIT signal relative to the total KIT signal.

The HARBOR Clinical Trial: A Pivotal Study for this compound

This compound is currently being evaluated in the pivotal Phase 2/3 HARBOR trial (NCT04910685) in patients with ISM whose symptoms are not adequately controlled with supportive care.[11][12]

Caption: The HARBOR clinical trial is a multi-part study designed to evaluate the safety and efficacy of this compound in patients with Indolent Systemic Mastocytosis.

HARBOR Trial Design Overview:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[11]

-

Patient Population: Adults with ISM with moderate-to-severe symptoms inadequately controlled by best supportive care.[13]

-

Part 1 (Dose Finding): Patients were randomized to receive one of three doses of this compound (25 mg, 50 mg, or 100 mg once daily) or placebo, in addition to best supportive care.[11]

-

Part 2 (Pivotal Efficacy and Safety): Patients are randomized to receive the recommended dose of this compound or placebo. The primary endpoint is the mean change from baseline in the Total Symptom Score (TSS) as measured by the Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF).[14]

-

Part 3 (Open-Label Extension): Patients who complete Part 2 have the option to receive this compound in an open-label extension phase.[11]

-

Key Endpoints:

Conclusion

This compound is a promising, next-generation TKI with a well-defined mechanism of action centered on the potent and selective inhibition of the KIT D816V mutation. Its favorable preclinical profile, characterized by high selectivity and minimal brain penetration, suggests the potential for an improved safety profile. The ongoing HARBOR clinical trial will be instrumental in further defining the clinical utility of this compound as a targeted therapy for patients with indolent systemic mastocytosis. The data presented in this technical guide provide a solid foundation for further research and development in this field.

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. Core programs | Blueprint Medicines [blueprintmedicines.com]

- 3. researchgate.net [researchgate.net]

- 4. hcplive.com [hcplive.com]

- 5. KIT Mutation Analysis in Mast Cell Neoplasms: Recommendations of the European Competence Network on Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the KIT Activating Switch Control Pocket: A Novel Mechanism to Inhibit Mast Cell Activation and KIT D816V Neoplastic Mast Cell Proliferation | Blood | American Society of Hematology [ashpublications.org]

- 7. blueprintmedicines.com [blueprintmedicines.com]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 11. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. (HARBOR) Study to Evaluate Efficacy and Safety of BLU-263 Versus Placebo in Patients With Indolent Systemic Mastocytosis | Clinical Research Trial Listing [centerwatch.com]

- 14. onclive.com [onclive.com]

- 15. aimcd.net [aimcd.net]

Elenestinib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral tyrosine kinase inhibitor targeting the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound was designed for minimal brain penetration to reduce the risk of central nervous system side effects observed with other KIT inhibitors.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on the underlying scientific data and experimental methodologies.

Discovery and Medicinal Chemistry

The discovery of this compound was driven by the need for a more selective and safer treatment for systemic mastocytosis. The medicinal chemistry effort focused on designing a next-generation inhibitor with high potency against the KIT D816V mutation while minimizing off-target activities and central nervous system (CNS) penetration.[1][3]

The core of this compound's structure is a pyrrolotriazine scaffold, a class of compounds known for its kinase inhibitory activity. The design strategy likely involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A key feature of this compound is its limited ability to cross the blood-brain barrier, a property designed to mitigate CNS-related adverse events seen with other KIT inhibitors like avapritinib.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, as detailed in patent WO2020210293A1. The synthesis of the pyrrolotriazine core is a key aspect of the overall process. While the full, detailed, step-by-step protocol from the patent is not publicly available in the provided search results, the general approach to synthesizing similar pyrrolotriazine derivatives often involves the construction of the fused ring system from appropriately substituted pyrrole and triazine precursors.

General Synthetic Approach for Pyrrolotriazine Derivatives:

A common method for the synthesis of a pyrrolotriazine core involves the cyclization of a substituted pyrrole with a triazine derivative. The specific substituents on both starting materials are crucial for directing the final structure of this compound. The synthesis would also involve steps to introduce the pyrazole, piperazine, and the chiral aminophenylethyl side chain.

Further details on the specific reagents, reaction conditions, and purification methods would be found within the experimental section of the aforementioned patent.

Mechanism of Action

This compound is a potent and selective inhibitor of the KIT D816V mutant kinase.[1] The KIT receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of mast cells. The activating mutation D816V in the kinase domain of KIT leads to its constitutive, ligand-independent activation, driving the abnormal proliferation and accumulation of mast cells that characterize systemic mastocytosis.[3]

This compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of KIT D816V signaling leads to the induction of apoptosis in mast cells harboring this mutation.

Signaling Pathway of KIT D816V Inhibition by this compound:

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling and promoting apoptosis in mast cells.

Preclinical and Clinical Data

Preclinical Data

This compound has demonstrated potent and selective inhibition of KIT D816V in preclinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Reference |

| IC50 (KIT D816V) | 6 nM | [4] |

| Kd (KIT D816V) | 0.24 nM | [5] |

| Cellular IC50 (KIT D816V) | 4.3 nM | [5] |

| Brain-to-Plasma Ratio (rats) | 0.18 | [4] |

Clinical Data: The HARBOR Trial

The efficacy and safety of this compound are being evaluated in the ongoing Phase 2/3 HARBOR trial (NCT04910685) in patients with indolent systemic mastocytosis (ISM).[6]

Table 2: Key Results from Part 1 of the HARBOR Trial

| Parameter | Placebo | This compound (25 mg QD) | This compound (50 mg QD) | This compound (100 mg QD) |

| Mean % Change in Serum Tryptase | +3.3% | -15.4% | -50.9% | -68.4% |

| Mean % Change in KIT D816V Allele Fraction | -2.5% | -37.5% | -70.3% | -77.0% |

Data presented at 12 weeks of treatment.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against KIT D816V and other kinases is typically determined using an in vitro kinase assay. A general protocol for such an assay would involve:

-

Reagents: Recombinant human KIT D816V kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

-

Procedure: a. The kinase, substrate, and varying concentrations of this compound are incubated together in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, typically using a method such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

HARBOR Trial Protocol (NCT04910685)

The HARBOR trial is a randomized, double-blind, placebo-controlled, Phase 2/3 study.[6]

Experimental Workflow for the HARBOR Trial:

References

- 1. onclive.com [onclive.com]

- 2. blueprintmedinfo.com [blueprintmedinfo.com]

- 3. Core programs | Blueprint Medicines [blueprintmedicines.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. blueprintmedinfo.com [blueprintmedinfo.com]

- 6. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

Elenestinib's Selectivity Profile: A Deep Dive into its Potent and Targeted Inhibition of KIT D816V

For Immediate Release

CAMBRIDGE, Mass. – Elenestinib (BLU-263), an investigational, next-generation tyrosine kinase inhibitor, demonstrates a highly potent and selective inhibition of the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis cases. Preclinical data reveal a significant therapeutic window between the inhibition of the disease-driving mutant kinase and the wild-type counterpart, suggesting a favorable safety profile for patients. This in-depth guide provides a comprehensive overview of this compound's selectivity, detailing the quantitative data and the experimental methodologies employed in its preclinical evaluation.

This compound was designed by Blueprint Medicines to potently target the KIT D816V mutation while minimizing off-target activity, including against wild-type KIT and other kinases, to reduce potential side effects.[1] This targeted approach aims to provide a better-tolerated treatment option for patients with indolent systemic mastocytosis and other mast cell disorders.[1]

Quantitative Selectivity Profile

This compound's remarkable selectivity for the KIT D816V mutation over wild-type (WT) KIT is evident in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which measure the drug's potency, consistently show a significant difference in activity between the mutant and wild-type forms of the KIT receptor.

A key measure of this compound's targeted activity is its ability to inhibit the phosphorylation of the KIT D816V protein, a critical step in the signaling pathway that drives the uncontrolled proliferation of mast cells. In biochemical assays, this compound inhibits KIT D816V phosphorylation with an IC50 of 3.1 nM .[2][3] In contrast, its activity against wild-type KIT phosphorylation is significantly lower, with an IC50 of 82.6 nM to 89.5 nM .[2][3] This translates to a selectivity of approximately 27- to 29-fold in biochemical assays.

This selectivity is further confirmed in cellular assays, which provide a more physiologically relevant context. This compound demonstrates a cellular IC50 of 4.3 nM against the KIT D816V mutation.[4][5] When assessing its effect on the proliferation of cells expressing wild-type KIT, the IC50 values are substantially higher, ranging from 85.8 nM to 95.9 nM .[2][3] This indicates that a much higher concentration of this compound is required to inhibit the normal function of wild-type KIT, underscoring its targeted mechanism of action. Another reported IC50 value for this compound against KIT D816V is 6 nM .[6]

The high affinity of this compound for its target is also reflected in its dissociation constant (Kd), which was determined to be 0.24 nM in a biochemical assay, indicating a strong and stable binding to the KIT D816V mutant.[4][5]

To provide a broader perspective on its selectivity, this compound's profile is often compared to other KIT inhibitors. A "Selectivity S-score" is utilized to quantify the fraction of the kinome bound by a drug, with a lower score indicating greater selectivity.[2]

| Parameter | This compound (BLU-263) | Source(s) |

| Biochemical Assays | ||

| KIT D816V Phosphorylation IC50 | 3.1 nM | [2][3] |

| Wild-Type KIT Phosphorylation IC50 | 82.6 nM - 89.5 nM | [2][3] |

| KIT D816V IC50 | 6 nM | [6] |

| KIT D816V Kd | 0.24 nM | [4][5] |

| Cellular Assays | ||

| KIT D816V IC50 | 4.3 nM | [4][5] |

| Wild-Type KIT Proliferation IC50 | 85.8 nM - 95.9 nM | [2][3] |

Experimental Protocols

While specific, detailed protocols from primary publications are not publicly available, the following sections outline the generally accepted methodologies for the types of experiments conducted to determine this compound's selectivity profile.

Biochemical Kinase Inhibition Assays

These assays are designed to measure the direct inhibition of the kinase activity of a purified enzyme in a cell-free system.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant KIT D816V and wild-type KIT.

General Methodology:

-

Enzyme and Substrate Preparation: Recombinant human KIT kinase domain (either wild-type or with the D816V mutation) is purified. A specific peptide substrate for the kinase is also prepared.

-

Assay Reaction: The kinase, substrate, and ATP (the phosphate donor) are incubated in a buffer solution. The reaction is initiated by the addition of ATP.

-

Inhibitor Treatment: A range of concentrations of this compound is added to the reaction mixture to determine its inhibitory effect.

-

Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate, which are then detected with a fluorescently labeled secondary antibody.

-

Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for a Typical Biochemical Kinase Assay:

Cellular Proliferation and Phosphorylation Assays

These assays assess the effect of the inhibitor on cells that express the target kinase, providing a more biologically relevant measure of drug activity.

Objective: To determine the concentration of this compound required to inhibit 50% of the proliferation or target phosphorylation in cells expressing either KIT D816V or wild-type KIT.

General Methodology:

-

Cell Culture: A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) is used. For wild-type KIT, a cell line that expresses the wild-type receptor and is dependent on its signaling for proliferation is utilized.

-

Cell Seeding: Cells are seeded into multi-well plates at a specific density.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours for proliferation assays, or a shorter duration for phosphorylation studies).

-

Endpoint Measurement:

-

Proliferation: Cell viability or proliferation is measured using assays such as:

-

MTT or MTS assays: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.

-

BrdU incorporation assays: This method measures DNA synthesis as an indicator of cell proliferation.

-

-

Phosphorylation: The phosphorylation status of KIT and its downstream signaling proteins is assessed by:

-

Western Blotting: Using antibodies specific to the phosphorylated forms of KIT and downstream targets like STAT5, AKT, and ERK.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the levels of phosphorylated proteins in cell lysates.

-

-

-

Data Analysis: Similar to the biochemical assays, IC50 values are determined by plotting the percentage of inhibition of proliferation or phosphorylation against the logarithm of the this compound concentration.

Workflow for a Cellular Assay:

References

Elenestinib: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and studies for Elenestinib (BLU-263), a next-generation, potent, and selective inhibitor of the KIT D816V mutation, a key driver in systemic mastocytosis (SM). This document summarizes key quantitative data, outlines available experimental methodologies, and visualizes the core signaling pathways involved.

Quantitative Preclinical Data

This compound has demonstrated significant potency and selectivity for the target kinase in a variety of preclinical assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase and Cell-Based Activity

| Assay Type | Target | Metric | Value (nM) |

| Biochemical Assay | KIT D816V | Kd | 0.24 |

| Cellular Assay | KIT D816V Phosphorylation | IC50 | 3.1[1] |

| Cellular Assay | Wild-Type KIT Proliferation | IC50 | 85.8[1] |

| Cellular Assay | Wild-Type KIT Phosphorylation | IC50 | 89.5[1] |

| Cellular Assay | KIT D816V | IC50 | 4.3[2] |

Table 2: In Vitro Selectivity Profile

| Kinase | IC50 (nM) |

| PDGFRα | 21 |

| PDGFRβ | 6 |

| CSF1R | 161 |

| FLT3 | 345 |

| KDR (VEGFR2) | >1000 |

Table 3: In Vivo Pharmacokinetic Parameter

| Species | Dosing | Parameter | Value |

| Rat | 30 mg/kg (single oral gavage) | Brain to Plasma Ratio | 0.18 |

Mechanism of Action and Signaling Pathway

This compound is a tyrosine kinase inhibitor that selectively targets the constitutively active KIT D816V mutant protein.[3] This mutation is the primary driver in approximately 95% of systemic mastocytosis cases. By inhibiting the kinase activity of KIT D816V, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of mast cells. A key differentiator of this compound is that it does not cross the blood-brain barrier, which may minimize central nervous system side effects.[4]

KIT D816V Downstream Signaling

The binding of this compound to the ATP-binding pocket of the KIT D816V kinase domain prevents the phosphorylation of downstream substrates, thereby inhibiting multiple signaling cascades essential for cell growth and survival.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. The following sections outline the general methodologies inferred from the available data.

In Vitro Kinase Assays (Biochemical)

Objective: To determine the direct inhibitory activity of this compound on the kinase activity of purified KIT D816V and other kinases.

General Methodology (Protocol Not Publicly Available): A typical biochemical kinase assay would involve the following steps:

-

Reagents: Purified recombinant human KIT D816V enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) at various concentrations.

-

Reaction: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The kinase activity is measured at different concentrations of this compound to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

Objective: To assess the ability of this compound to inhibit KIT D816V signaling and cellular proliferation in a cellular context.

General Methodology (Protocol Not Publicly Available):

-

Cell Lines: A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) would be a suitable model. For assessing selectivity, cell lines expressing wild-type KIT or other kinases would be used.

-

Phosphorylation Assay:

-

Cells are treated with varying concentrations of this compound for a specified period.

-

Cells are lysed, and the phosphorylation status of KIT and its downstream targets (e.g., AKT, ERK, STAT) is assessed by Western blotting or ELISA using phospho-specific antibodies.

-

The IC50 for inhibition of phosphorylation is determined.

-

-

Proliferation/Viability Assay:

-

Cells are seeded in multi-well plates and treated with a range of this compound concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo®.

-

The IC50 for inhibition of proliferation is calculated.

-

In Vivo Animal Studies

Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound in animal models.

General Xenograft Model Workflow (Specific Protocol for this compound Not Publicly Available):

Pharmacokinetic Studies:

-

General Protocol: this compound is administered to animals (e.g., rats) via a relevant route (e.g., oral gavage). Blood and brain tissue samples are collected at various time points. The concentration of this compound in the plasma and brain is quantified using a suitable analytical method like LC-MS/MS. This data is used to determine pharmacokinetic parameters, including the brain-to-plasma ratio.[5]

Summary and Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of the KIT D816V mutation. The low nanomolar IC50 values in both biochemical and cellular assays demonstrate its on-target activity. Furthermore, the selectivity for KIT D816V over wild-type KIT and other kinases suggests a favorable therapeutic window. The limited brain penetration observed in in vivo studies is a key feature that may translate to an improved safety profile in the clinic. While detailed experimental protocols are not widely published, the available data provide a solid foundation for the ongoing clinical development of this compound as a targeted therapy for systemic mastocytosis.

References

Elenestinib Structure-Activity Relationship (SAR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in various tissues. In over 95% of adult cases, SM is driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in the activation loop. This mutation leads to constitutive, ligand-independent kinase activity, resulting in uncontrolled mast cell growth, survival, and mediator release, which underlie the clinical manifestations of the disease.

Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral inhibitor of the KIT D816V mutant kinase. It has been designed to have minimal activity against wild-type KIT and other related kinases, a feature intended to improve its safety profile compared to earlier-generation KIT inhibitors. Furthermore, this compound exhibits limited penetration of the blood-brain barrier, which is expected to reduce the risk of central nervous system-related side effects. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its therapeutic effect through the potent and selective inhibition of the constitutively active KIT D816V kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis in neoplastic mast cells and a reduction in mast cell burden, thereby alleviating the symptoms of systemic mastocytosis. The high selectivity of this compound for the D816V mutant over wild-type KIT is a key feature, minimizing off-target effects and potentially leading to a better-tolerated therapeutic agent.

KIT D816V Signaling Pathway

The constitutive activation of KIT D816V leads to the dysregulation of several downstream signaling pathways that are crucial for cell proliferation, survival, and activation. This compound's inhibition of KIT D816V effectively dampens these aberrant signals. The key pathways involved are depicted below.

Structure-Activity Relationship (SAR) of this compound Analogs

The development of this compound involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The core of this compound is a pyrrolotriazine scaffold, which serves as a hinge-binding motif. Modifications at various positions of this scaffold and its substituents have profound effects on the compound's biological activity.

Table 1: In Vitro Activity of this compound and Related KIT Inhibitors

| Compound | KIT D816V Phosphorylation IC50 (nM) | WT KIT Proliferation IC50 (nM) | WT KIT Phosphorylation IC50 (nM) |

| This compound | 3.1 | 95.9 | 82.6 |

| Avapritinib | 3.1 | 85.8 | 89.5 |

| Bezuclastinib | 3.4 | 26.4 | 32.5 |

Data from a poster presentation by Blueprint Medicines. This table highlights the comparable high potency of this compound against the target KIT D816V mutant, while showing its reduced activity against the wild-type (WT) form of the kinase, indicating its selectivity.

The detailed SAR for the pyrrolotriazine series, as disclosed in patent literature (e.g., WO2020210293A1), reveals key structural features essential for potent and selective inhibition of KIT D816V.

Disclaimer: The following SAR discussion is a generalized summary based on publicly available patent literature and may not represent the full scope of the proprietary research. The specific compounds from the patent are numerous, and representative examples are discussed to illustrate key SAR trends.

Key SAR Observations:

-

Pyrrolotriazine Core: This heterocyclic system is crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.

-

Substitutions at the 4-position of the Pyrrolotriazine Core: This position is typically occupied by a piperazine ring, which connects to a pyrimidine moiety. The nature of the substituents on the pyrimidine ring significantly influences potency and selectivity.

-

The (S)-1-(4-fluorophenyl)ethylamino Group: This chiral moiety, attached to the pyrimidine ring, is critical for high-affinity binding. The (S)-enantiomer is consistently more active than the (R)-enantiomer. The fluorine atom on the phenyl ring likely engages in favorable interactions within the binding pocket.

-

Substitutions at the 6-position of the Pyrrolotriazine Core: This position often bears a substituted pyrazole ring. Variations in the substituent on the pyrazole ring can modulate the physicochemical properties of the molecule, including solubility and metabolic stability, without drastically affecting the core binding interactions.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biochemical and cellular assays. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Methodology:

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase (e.g., recombinant human KIT D816V), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (no enzyme, no inhibitor).

-

Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent, which converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed a human mast cell line expressing the KIT D816V mutation (e.g., HMC-1.2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mast Cell Degranulation Assay (e.g., Tryptase Release Assay)

This assay quantifies the release of tryptase, a key mediator stored in mast cell granules, as a measure of mast cell activation and degranulation.

Methodology:

-

Cell Culture: Culture a human mast cell line (e.g., LAD2) or primary human mast cells.

-

Stimulation: Stimulate the mast cells with an appropriate secretagogue (e.g., IgE cross-linking or a calcium ionophore) in the presence or absence of various concentrations of this compound.

-

Supernatant Collection: After a defined incubation period, centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Tryptase Quantification: Measure the concentration of tryptase in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the percentage of tryptase release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells). Calculate the IC50 for the inhibition of tryptase release.

Conclusion

This compound is a rationally designed, potent, and selective inhibitor of the KIT D816V mutation, a key driver of systemic mastocytosis. Its structure-activity relationship has been carefully optimized to achieve high on-target potency while minimizing activity against wild-type KIT and other kinases, as well as limiting blood-brain barrier penetration. The preclinical and clinical data generated to date support its potential as a promising therapeutic agent for patients with indolent systemic mastocytosis. The in-depth understanding of its SAR, mechanism of action, and the signaling pathways it modulates, as detailed in this guide, provides a solid foundation for its continued development and clinical application.

Elenestinib Target Validation in Mastocytosis: A Technical Guide

This in-depth technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of the target validation for elenestinib in the context of mastocytosis. It details the central role of the KIT receptor tyrosine kinase in the pathophysiology of the disease and presents the preclinical and clinical evidence supporting this compound as a potent and selective inhibitor of this target.

Introduction: The Challenge of Mastocytosis and the Role of KIT

Systemic Mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of abnormal mast cells in one or more organs, including the bone marrow, skin, and gastrointestinal tract.[1][2][3] The clinical presentation is heterogeneous, ranging from indolent forms with symptoms managed by supportive care to advanced, life-threatening variants.[4]

The primary molecular driver in approximately 95% of SM cases is a somatic gain-of-function mutation in the KIT proto-oncogene.[2][5][6][7] The most common mutation is an aspartate-to-valine substitution at codon 816 (D816V) within the kinase domain.[3] This mutation results in constitutive, ligand-independent activation of the KIT receptor, leading to uncontrolled mast cell growth, survival, and mediator release, which are the hallmarks of the disease.[1][2] This well-established pathogenic role makes the KIT D816V kinase a critical and highly validated therapeutic target.

This compound (formerly BLU-263) is an investigational, next-generation, oral tyrosine kinase inhibitor (TKI) designed to be a potent and highly selective inhibitor of the KIT D816V mutation.[2][5][8] A key design feature of this compound is its limited ability to cross the blood-brain barrier, which may mitigate the risk of central nervous system-related adverse effects observed with other TKIs.[2][6][9]

Target Profile: KIT Signaling in Mastocytosis

The KIT receptor (also known as CD117) is a Type III receptor tyrosine kinase crucial for the normal development and function of mast cells.[1][3]

Normal Activation: Under physiological conditions, the binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][10] This activation creates docking sites for various signaling proteins, initiating several downstream cascades essential for cell function.

Pathogenic Activation (D816V Mutation): The D816V mutation in the activation loop of the kinase domain stabilizes the active conformation of the KIT receptor. This leads to constitutive, SCF-independent kinase activity and downstream signaling.[1][2]

Key Downstream Signaling Pathways: The aberrant signaling from KIT D816V hyperactivates multiple pathways that drive the mastocytosis phenotype:

-

JAK/STAT Pathway: Primarily through STAT5, this pathway promotes cell survival and proliferation.[1][11]

-

PI3K/AKT Pathway: This cascade is a critical mediator of cell survival, inhibiting apoptosis.[1][11][12]

-

RAS/MAPK Pathway (ERK1/2): This pathway is a major driver of cell proliferation and cytokine production.[1][10]

The constitutive activation of these pathways provides a clear rationale for targeted inhibition of the KIT D816V kinase as a therapeutic strategy to control mast cell proliferation and alleviate disease symptoms.

Clinical Validation of KIT Target Engagement by this compound

While specific preclinical data on this compound, such as IC50 values, are not extensively published, the clinical trial data provides powerful in vivo evidence of target validation. This compound is being evaluated in two key clinical trials: HARBOR for Indolent SM (ISM) and AZURE for Advanced SM (AdvSM).[2][6][7][9][13]

Data from Part 1 of the Phase 2/3 HARBOR study (NCT04910685) demonstrated that this compound treatment leads to significant, dose-dependent reductions in key biomarkers of mast cell burden, confirming its potent activity against KIT D816V in vivo.[8]

| Parameter | Placebo | This compound 25 mg QD | This compound 50 mg QD | This compound 100 mg QD |

| Mean % Reduction in Serum Tryptase | +3.3% | -15.4% | -50.9% | -68.4% |

| Mean % Reduction in KIT D816V VAF | -2.5% | -37.5% | -70.3% | -77.0% |

| Data from the HARBOR trial presented after 12 weeks of therapy.[8] |

These results show a clear dose-response relationship, where increasing concentrations of this compound lead to greater reductions in both serum tryptase (a key mast cell mediator) and the variant allele fraction (VAF) of the KIT D816V mutation. This provides strong evidence that this compound is effectively engaging and inhibiting its intended target in patients, leading to a reduction in the underlying clonal mast cell population.[8][14] Furthermore, this compound was well-tolerated, with no treatment-related serious adverse events or discontinuations reported in this analysis.[8]

Standardized Experimental Protocols for KIT Inhibitor Validation

The following sections describe generalized, representative protocols for the key experiments typically used to validate a novel KIT inhibitor like this compound. These methodologies form the foundation of preclinical target validation.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified wild-type and mutant KIT kinase.

Methodology:

-

Reagents and Materials: Recombinant human KIT (wild-type) and KIT D816V kinase domains, ATP, substrate peptide (e.g., poly-Glu,Tyr 4:1), kinase assay buffer, test compound (this compound), ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer. b. In a 384-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO vehicle control. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol. f. Measure luminescence using a plate reader.

-

Data Analysis: a. Convert luminescence signals to percent inhibition relative to the DMSO control. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of a test compound on a mast cell line dependent on KIT D816V signaling.

Methodology:

-

Cell Line: Human mast cell leukemia line HMC-1.2 (harboring KIT D816V) or ROSA KIT D816V.[4]

-

Reagents and Materials: Complete cell culture medium (e.g., IMDM + 10% FBS), test compound (this compound), DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

-

Procedure: a. Seed HMC-1.2 cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well). b. Prepare serial dilutions of this compound in culture medium. c. Add the diluted compound or DMSO vehicle control to the appropriate wells. d. Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator. e. After incubation, equilibrate the plate to room temperature. f. Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). g. Measure luminescence using a plate reader.

-

Data Analysis: a. Calculate percent cell viability relative to the DMSO control. b. Plot viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 value.

Protocol 3: In Vivo Xenograft Model of Mastocytosis

Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model of mastocytosis.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NSG or nude mice).

-

Cell Line: ROSA KIT D816V cells, which have been shown to establish tumors in immunocompromised mice.[4]

-

Procedure: a. Subcutaneously implant ROSA KIT D816V cells into the flank of each mouse. b. Monitor tumor growth regularly using caliper measurements. c. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). d. Administer this compound or vehicle control orally, once daily, for the duration of the study (e.g., 21-28 days). e. Monitor tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: a. Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. b. Analyze the statistical significance of differences in tumor volume and weight between groups. c. Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.

Conclusion

The validation of KIT D816V as the primary therapeutic target in mastocytosis is robust and well-established. This compound was rationally designed as a next-generation inhibitor to potently and selectively neutralize the constitutively active kinase that drives the disease. Clinical data from the HARBOR study provides compelling in vivo evidence of successful target engagement, demonstrating that this compound treatment leads to significant, dose-dependent reductions in mast cell burden. This is achieved with a favorable safety profile, underscoring its potential as a highly effective and well-tolerated therapy. The collective evidence strongly supports the continued development of this compound for the treatment of patients with systemic mastocytosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Therapeutic Management of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastocytosis: a mutated KIT receptor induced myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Core programs | Blueprint Medicines [blueprintmedicines.com]

- 6. onclive.com [onclive.com]

- 7. blueprintmedinfo.com [blueprintmedinfo.com]

- 8. ashpublications.org [ashpublications.org]

- 9. onclive.com [onclive.com]

- 10. FUNCTIONAL DEREGULATION OF KIT: LINK TO MAST CELL PROLIFERATIVE DISEASES AND OTHER NEOPLASMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]

Elenestinib: A Technical Guide to a Next-Generation KIT D816V Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound is engineered for high selectivity and minimal penetration of the blood-brain barrier, aiming to provide a favorable safety profile by reducing the risk of central nervous system (CNS) side effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, experimental protocols, and available clinical data for this compound.

Chemical Structure and Properties

This compound is a synthetic organic small molecule with a complex heterocyclic structure.

Chemical Structure

IUPAC Name: 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1-yl)pyrrolo[2,1-f][2][4][5]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol[6]

SMILES: C--INVALID-LINK--(N)c2ncc(nc2)N3CCN(CC3)c4c5cc(cn5cn4)c6cnn(c6)CCO[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The calculated properties suggest that this compound is a moderately lipophilic molecule with multiple hydrogen bond donors and acceptors, consistent with its design as an orally bioavailable drug.

| Property | Value | Source |

| Molecular Formula | C27H29FN10O | [6] |

| Molecular Weight | 528.6 g/mol | [6] |

| CAS Number | 2505078-08-8 | [6] |

| Synonyms | BLU-263, BLU263 | [6] |

| Calculated LogP | 1.1 | [6] |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 11 | PubChem |

| Polar Surface Area | 150 Ų | PubChem |

| Solubility | Soluble in DMSO | [7] |

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of the constitutively active KIT D816V mutant kinase. This mutation, an aspartate-to-valine substitution at codon 816 in the kinase activation loop, is a primary pathogenic driver in systemic mastocytosis. It leads to ligand-independent autophosphorylation and activation of the KIT receptor, resulting in uncontrolled mast cell proliferation and survival.

This compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The key pathways dysregulated by KIT D816V and targeted by this compound include STAT5, PI3K/AKT, and RAS/MAPK (MEK/ERK).

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Preclinical and Clinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of KIT D816V in both biochemical and cellular assays. The IC50 values highlight its high affinity for the mutant kinase over the wild-type (WT) form, which is a key attribute for minimizing off-target effects.

| Assay Type | Target | IC50 (nM) |

| Biochemical | KIT D816V | 0.24 (Kd) |

| Cellular | KIT D816V | 4.3 |

| Cellular (free base) | KIT D816V | 6 |

| Cellular (phosphate salt) | KIT D816V | 0.2 |

Table 2: In Vitro Potency of this compound.[7][8]

Pharmacokinetics

Preclinical studies in rats have shown that this compound has limited brain penetration, with a brain-to-plasma ratio of 0.18.[7] Phase 1 clinical trial data in healthy volunteers indicated that this compound has linear pharmacokinetics, and its half-life supports once-daily dosing.[8] A clinical study in patients with advanced systemic mastocytosis is designed to further characterize the pharmacokinetic profile, including Cmax, Tmax, and AUC.[9]

Clinical Efficacy (HARBOR Trial)

The HARBOR trial (NCT04910685) is a Phase 2/3 study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[10] Part 1 of the study demonstrated dose-dependent reductions in key biomarkers of mast cell burden and improvements in patient-reported symptoms.[4][5]

| Dose (once daily) | Mean % Reduction in Serum Tryptase | Mean % Reduction in KIT D816V VAF |

| 25 mg | -15.4% | -37.5% |

| 50 mg | -50.9% | -70.3% |

| 100 mg | -68.4% | -77.0% |

| Placebo | +3.3% | -2.5% |

Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Trial (Part 1).[4]

Patients treated with this compound also showed clinically meaningful improvements in total symptom score (TSS) compared to placebo.[5] The safety profile was favorable, with no treatment-related serious adverse events or discontinuations due to adverse events.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays for this compound are proprietary. However, based on standard methodologies in drug discovery, the following outlines the likely experimental approaches.

Kinase Inhibition Assay (Biochemical)

A common method to determine the biochemical potency (IC50) of a kinase inhibitor is a time-resolved fluorescence energy transfer (TR-FRET) assay.

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant KIT D816V enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer. This compound is serially diluted to create a concentration gradient.

-

Kinase Reaction: The enzyme, substrate, ATP, and varying concentrations of this compound are incubated together in a microplate to allow the phosphorylation reaction to occur.

-

Detection: A solution containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin conjugated to allophycocyanin (SA-APC) is added.

-

Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and SA-APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of cells expressing KIT D816V can be assessed using a cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or ATP content (e.g., CellTiter-Glo®).

Methodology:

-

Cell Culture: A human mast cell line endogenously expressing or engineered to express KIT D816V (e.g., HMC-1.2) is cultured under standard conditions.

-

Treatment: Cells are seeded into microplates and treated with a serial dilution of this compound for a period of 48-72 hours.

-

Viability Assessment: A reagent that measures metabolic activity (proportional to cell number) is added to each well.

-

Signal Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Synthesis

The specific synthetic route for this compound is proprietary. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of several heterocyclic fragments. The synthesis of similar complex kinase inhibitors often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to form the key carbon-carbon and carbon-nitrogen bonds.

Conclusion

This compound is a promising, next-generation, selective KIT D816V inhibitor with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its high potency against the target mutation, coupled with limited CNS penetration, suggests the potential for a strong therapeutic index in the treatment of systemic mastocytosis. The ongoing HARBOR trial will further elucidate its efficacy and safety, potentially offering a new, targeted therapeutic option for patients with this debilitating disease.

References

- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]

- 2. hcplive.com [hcplive.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Paper: this compound, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]

- 5. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]

- 6. This compound | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. blueprintmedinfo.com [blueprintmedinfo.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Development of Elenestinib (BLU-263): A Next-Generation Inhibitor of KIT D816V for Systemic Mastocytosis

An In-depth Technical Guide

Abstract

Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor being developed by Blueprint Medicines.[1] It is designed to potently and selectively target the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[2][3] This technical guide provides a comprehensive overview of the development history of this compound, including its mechanism of action, preclinical data, and clinical trial evaluation. Detailed methodologies for key experiments are described, and quantitative data are presented in tabular format for clarity. Visual representations of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs.[3] The clinical presentation of SM is heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are associated with a significant symptom burden and impact on quality of life, to more aggressive forms with organ damage and poor prognosis.[4] The vast majority of SM cases are driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in exon 17.[3] This mutation leads to constitutive activation of the KIT signaling pathway, promoting mast cell growth, survival, and degranulation.

First-generation KIT inhibitors have shown clinical activity in SM, but their utility can be limited by off-target toxicities or incomplete inhibition of the D816V mutant.[5] this compound was specifically designed as a next-generation inhibitor with high potency and selectivity for KIT D816V, and with the distinct feature of minimal penetration of the blood-brain barrier.[5][6] This latter characteristic is intended to mitigate the risk of central nervous system (CNS) adverse events, such as cognitive effects and intracranial hemorrhage, which have been observed with other KIT inhibitors that cross into the CNS.[5]

This document details the development of this compound from its preclinical characterization to its ongoing clinical evaluation, with a focus on the scientific and technical aspects relevant to researchers and drug development professionals.

Mechanism of Action

This compound is a potent and selective inhibitor of the KIT D816V mutant kinase.[7] The KIT D816V mutation results in a conformational change in the activation loop of the kinase domain, leading to ligand-independent autophosphorylation and constitutive downstream signaling. This aberrant signaling drives the pathophysiology of SM.

This compound binds to the ATP-binding pocket of the KIT D816V kinase, stabilizing an inactive conformation and preventing its autophosphorylation.[7] This, in turn, inhibits the downstream signaling pathways that are critical for mast cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. By selectively targeting the mutated form of KIT, this compound is designed to spare wild-type KIT and other kinases, thereby minimizing off-target effects.[8]

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Preclinical Development

In Vitro Potency and Selectivity

This compound demonstrated potent and selective inhibition of KIT D816V in biochemical and cellular assays.

Table 1: Preclinical Potency and Selectivity of this compound

| Assay Type | Target | Parameter | Value | Reference(s) |

| Biochemical | KIT D816V | Kd | 0.24 nM | [9] |

| Cellular | KIT D816V Phosphorylation | IC50 | 3.1 nM | [8] |

| Cellular | Wild-Type KIT Phosphorylation | IC50 | 89.5 nM | [10] |

| Cellular | Wild-Type KIT Proliferation | IC50 | 85.8 nM | [10] |

Experimental Protocols

The binding affinity (Kd) of this compound to the purified KIT D816V kinase domain was likely determined using a competitive binding assay format, such as the KINOMEscan™ platform. In this methodology, the kinase is immobilized and incubated with a fixed concentration of a broad-spectrum kinase inhibitor probe that is tagged for detection. The test compound (this compound) is added at various concentrations, and its ability to displace the probe is quantified. The Kd is then calculated from the competition binding curve.

The half-maximal inhibitory concentration (IC50) for KIT D816V phosphorylation was determined in a cellular context. A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) or a cell line engineered to express the mutant kinase would be utilized.

-

Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with escalating concentrations of this compound for a defined period.

-

Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Immunoblotting or ELISA: Cell lysates are analyzed by Western blot or enzyme-linked immunosorbent assay (ELISA) using antibodies specific for phosphorylated KIT (e.g., anti-p-KIT Y719) and total KIT.

-

Data Analysis: The signal for phosphorylated KIT is normalized to the total KIT signal. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Pharmacokinetics and Brain Penetration

Preclinical pharmacokinetic studies in animal models demonstrated that this compound has properties suitable for once-daily oral dosing.[6] A key differentiating feature of this compound is its minimal brain penetration, which was demonstrated in preclinical species.[6]

Clinical Development

The clinical development program for this compound has focused on its evaluation in patients with SM.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ashpublications.org [ashpublications.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Improved Detection of the KIT D816V Mutation in Patients with Systemic Mastocytosis Using a Quantitative and Highly Sensitive Real-Time qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]

- 6. Presentations and publications | Blueprint Medicines [blueprintmedicines.com]

- 7. hcplive.com [hcplive.com]

- 8. blueprintmedicines.com [blueprintmedicines.com]

- 9. blueprintmedicines.com [blueprintmedicines.com]

- 10. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of Elenestinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib (BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, the primary driver of systemic mastocytosis (SM).[1][2] This technical guide provides an in-depth overview of the downstream effects of this compound, summarizing key preclinical and clinical data. It includes detailed methodologies for crucial experiments and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in SM and other mast cell-related disorders.

Introduction

Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in various tissues.[3] In approximately 95% of cases, SM is driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in the activation loop.[3] This mutation leads to ligand-independent, constitutive activation of KIT, resulting in uncontrolled mast cell growth, survival, and mediator release, which underlie the clinical manifestations of the disease.

This compound is a novel tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation with minimal central nervous system penetration.[4][5] Its high selectivity aims to minimize off-target effects and improve the safety profile compared to less specific KIT inhibitors. This guide explores the molecular and cellular consequences of this compound treatment, providing a detailed analysis of its downstream effects.

Mechanism of Action

This compound exerts its therapeutic effect by binding to and inhibiting the constitutively active KIT D816V receptor. This direct inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades that are crucial for mast cell proliferation and survival.

The KIT D816V Signaling Pathway

The KIT D816V mutation leads to the constitutive activation of several downstream signaling pathways, including:

-

JAK-STAT Pathway: Primarily through STAT5, this pathway is critical for cell survival and proliferation.

-

PI3K-AKT Pathway: This pathway plays a key role in cell growth, survival, and metabolism.

-

MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.

By inhibiting the initial phosphorylation of the KIT D816V receptor, this compound effectively shuts down these aberrant signaling pathways, leading to a reduction in mast cell burden and a decrease in the release of inflammatory mediators.

Figure 1. Simplified schematic of the KIT D816V signaling pathway and the inhibitory action of this compound.

Preclinical Data

Preclinical studies have demonstrated the high potency and selectivity of this compound for the KIT D816V mutation.

In Vitro Kinase and Cellular Assays

This compound has been shown to potently inhibit KIT D816V in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its specificity for the mutant kinase over the wild-type form.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | Kd for KIT D816V | 0.24 nM | [4] |

| Cellular Assay | IC50 for KIT D816V | 4.3 nM | [4] |

| Cellular Assay | IC50 for KIT D816V phosphorylation | 3.1 nM | [6] |

| Cellular Assay | IC50 for wild-type KIT proliferation | 85.8 nM | [6] |

| Cellular Assay | IC50 for wild-type KIT phosphorylation | 89.5 nM | [6] |

Table 1: In Vitro Potency and Selectivity of this compound

Clinical Data

The Phase 2/3 HARBOR trial (NCT04910685) is a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[7]

Downstream Biomarker Reduction

Treatment with this compound has demonstrated a dose-dependent reduction in key biomarkers of mast cell burden, including serum tryptase and KIT D816V variant allele fraction (VAF) in peripheral blood.

| Treatment Group (Once Daily) | Mean Percent Reduction from Baseline (Serum Tryptase) | Mean Percent Reduction from Baseline (KIT D816V VAF) |

| This compound 25 mg | -15.4% | -37.5% |

| This compound 50 mg | -50.9% | -70.3% |

| This compound 100 mg | -68.4% | -77.0% |

| Placebo | +3.3% | -2.5% |

Table 2: Percent Reduction in Serum Tryptase and KIT D816V VAF after 12 Weeks of Treatment in the HARBOR Trial. Data is not yet published in a peer-reviewed journal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the downstream effects of this compound.

Western Blotting for Phosphorylated STAT5

This protocol is a general guideline for assessing the phosphorylation status of STAT5 in mast cells following treatment with this compound.

Figure 2. General workflow for Western blot analysis of phosphorylated STAT5.

Materials:

-

Mast cell line (e.g., HMC-1.2, which harbors the KIT D816V mutation)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer

-

Phosphatase and protease inhibitor cocktails

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-total-STAT5

-

Loading control antibody (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture mast cells to the desired density and treat with various concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like β-actin.

Digital Droplet PCR (ddPCR) for KIT D816V Variant Allele Fraction (VAF)

This protocol provides a general framework for the quantitative analysis of KIT D816V VAF in patient samples.[8]

Figure 3. General workflow for ddPCR analysis of KIT D816V VAF.

Materials:

-

Genomic DNA extracted from patient peripheral blood or bone marrow

-

ddPCR supermix for probes

-

Primers and probes for KIT D816V (mutant) and KIT (wild-type) alleles (FAM and HEX labeled, respectively)

-

Restriction enzyme (optional, to improve template accessibility)

-

Droplet generator and associated consumables

-

Thermal cycler

-

Droplet reader

-

ddPCR analysis software

Procedure:

-

DNA Extraction: Extract high-quality genomic DNA from patient samples.

-

ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, primers and probes for both the mutant and wild-type alleles, and the genomic DNA template.

-

Droplet Generation: Partition the reaction mix into approximately 20,000 droplets using a droplet generator.

-

PCR Amplification: Perform PCR amplification of the target DNA in a thermal cycler.

-

Droplet Reading: After PCR, read the fluorescence of each individual droplet in a droplet reader to determine the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.

-